

# Lomefloxacin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: *Lomefloxacin*

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## Introduction

**Lomefloxacin** is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] It is utilized in the treatment of various infections, including those of the respiratory and urinary tracts.[1] This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of **lomefloxacin**, offering valuable data and experimental insights for researchers and drug development professionals.

## Pharmacokinetics

The pharmacokinetic profile of **lomefloxacin** is distinguished by its rapid oral absorption, extensive tissue distribution, minimal metabolism, and primary excretion through the kidneys.[2]

## Absorption

**Lomefloxacin** is rapidly and almost completely absorbed following oral administration, with an absorption rate of approximately 95% to 98%.[3]

Table 1: Key Pharmacokinetic Parameters of **Lomefloxacin** After Oral Administration

Parameter	Value	Reference
Bioavailability	~97%	[4]
Time to Peak Plasma Concentration (Tmax)	~1-2 hours	[5]
Peak Plasma Concentration (Cmax) after 400 mg dose	3.43 - 4.7 µg/mL	[5][6]

## Distribution

**Lomefloxacin** exhibits wide distribution throughout the body with low protein binding.[2]

Table 2: **Lomefloxacin** Protein Binding

Species	Protein Binding (%)	Reference
Human	~10% - 20.6%	[1][7]

Table 3: Tissue and Fluid Concentrations of **Lomefloxacin**

Tissue/Fluid	Concentration/Ratio	Reference
Inflammatory Fluid	Peak level of 3.5 µg/mL	[5]
Sputum	Peak concentration of 4.3 µg/mL; Sputum/Plasma AUC ratio: 120%	[8]
Bronchial Mucosa	Median concentration of 5.0 µg/g; Mucosa/Serum penetration: 177%	[9]
Bone (femoral head)	Peak concentration of 3.0 µg/mL; Bone/Plasma ratio: >0.6	[1]
Prostatic Tissue	Tissue/Serum ratio: 1.39 - 1.83	[10]
Prostatic Fluid	Fluid/Serum ratio: 0.36 - 0.77	[10]
Saliva	Saliva/Serum ratio: 37%	[11]

## Metabolism

**Lomefloxacin** undergoes minimal metabolism in the body.[3] Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant, though it only accounts for about 9% of the administered dose.[3]

## Excretion

The primary route of elimination for **lomefloxacin** is renal excretion.[5] Approximately 65% of an administered dose is recovered as the unchanged drug in urine.[3]

Table 4: Excretion and Clearance of **Lomefloxacin**

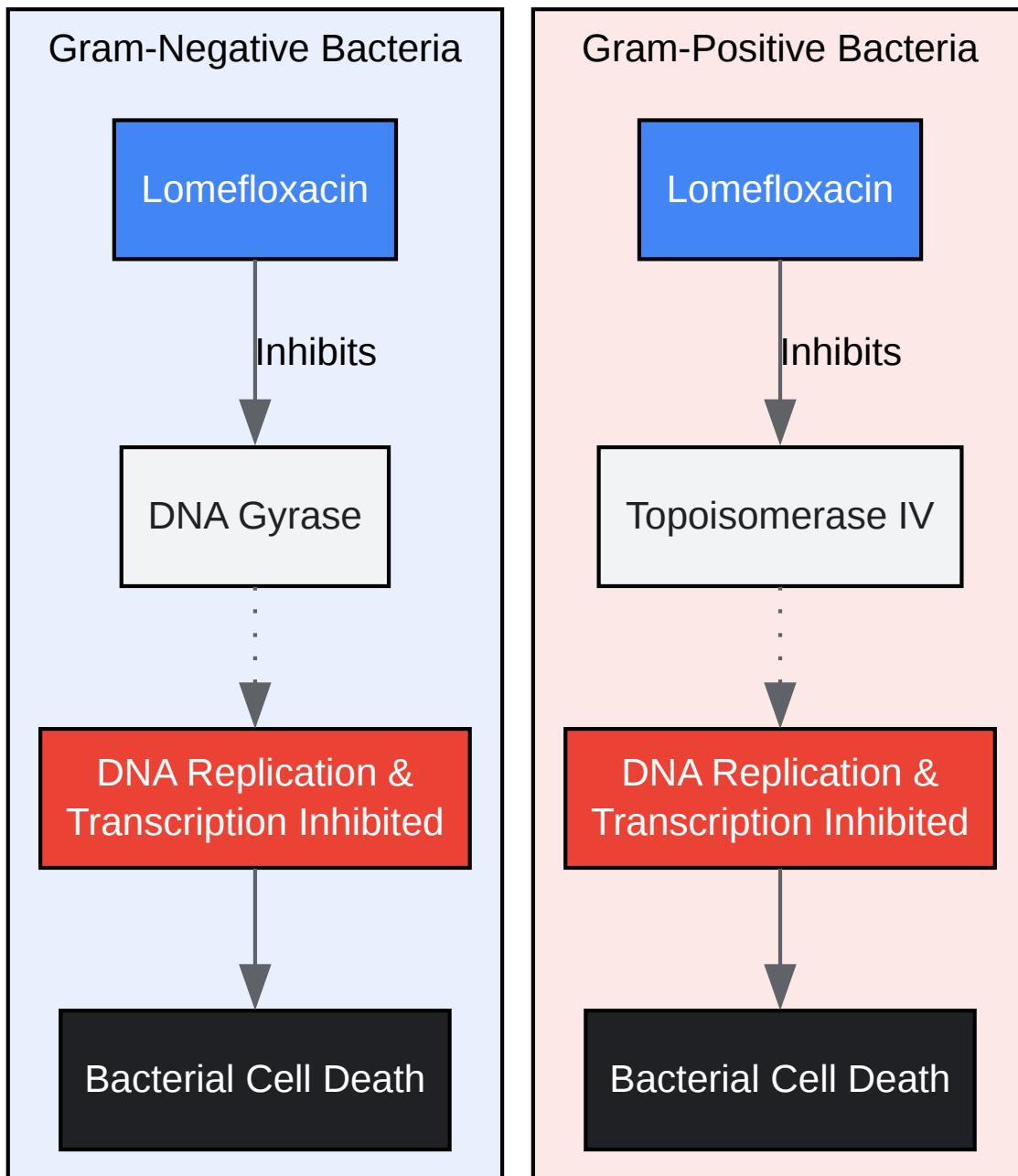
Parameter	Value	Reference
Urinary Excretion (unchanged drug)	~65% within 72 hours	[3]
Urinary Excretion (glucuronide metabolite)	~9% within 72 hours	[3]
Fecal Excretion (unchanged drug)	~10%	[12]
Elimination Half-life ( $t_{1/2}$ )	~7-8 hours	[5][6]
Renal Clearance	~145 mL/min in normal renal function	[5]

## Pharmacodynamics

The bactericidal action of **lomefloxacin** is achieved through the inhibition of essential bacterial enzymes.[3]

## Mechanism of Action

**Lomefloxacin** targets and inhibits bacterial DNA gyrase and topoisomerase IV.[3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3] This inhibition prevents the replication and transcription of bacterial DNA, leading to bacterial cell death.[3]



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Caption: Mechanism of action of **lomefloxacin** in bacteria.

## Spectrum of Activity

**Lomefloxacin** demonstrates activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) is a key measure of its potency.

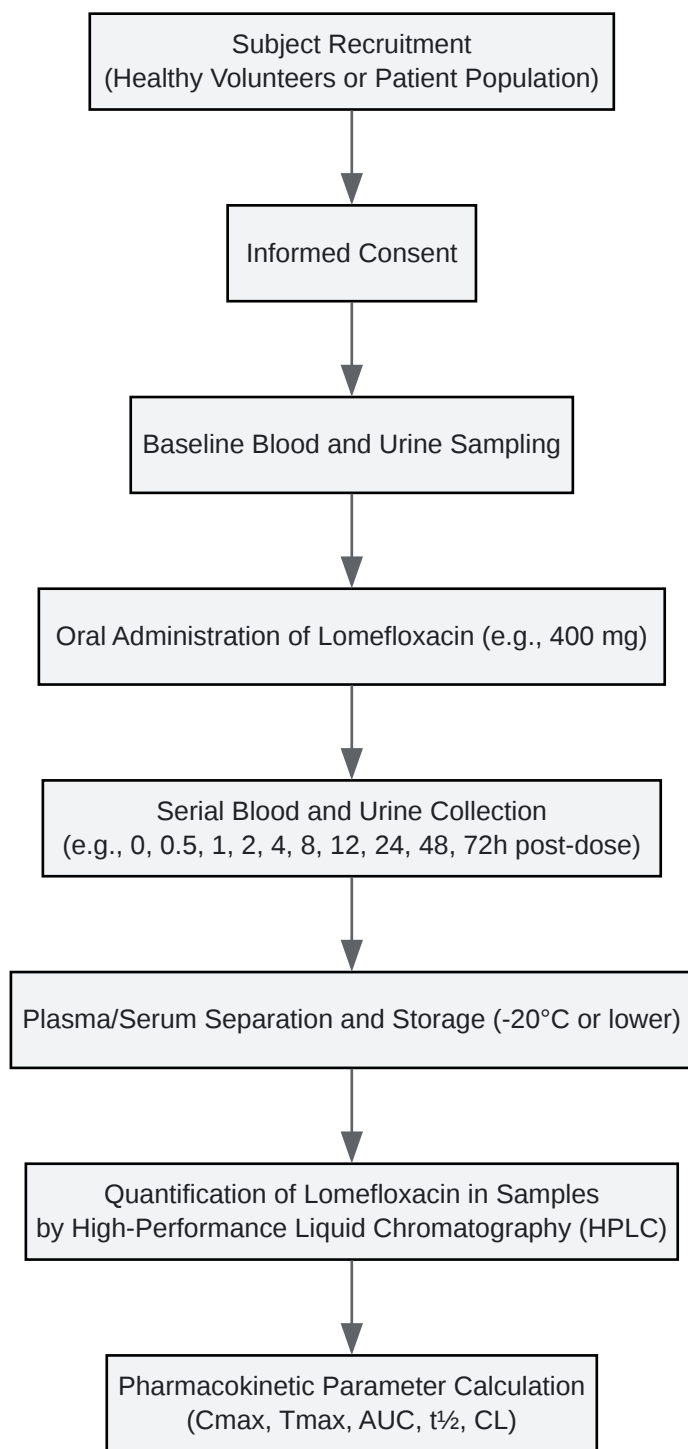
Table 5: In Vitro Activity (MIC90) of **Lomefloxacin** Against Selected Pathogens

Organism	MIC90 (µg/mL)	Reference	
Gram-Positive Aerobes			
Staphylococcus aureus	≤ 1.0	[10]	
Enterococcus faecalis	8		
Streptococcus pneumoniae	Not specified, but noted to have poor activity		
Gram-Negative Aerobes			
Escherichia coli	≤ 0.5	[10]	
Haemophilus influenzae	≤ 1.0		
Klebsiella pneumoniae	≤ 0.5		
Pseudomonas aeruginosa	4	[10]	
Neisseria gonorrhoeae	0.03 - 0.25		
Salmonella enteritidis	0.03 - 0.25		
Shigella species	0.03 - 0.25	[10]	
Anaerobes			
Bacteroides fragilis group	32		

## Experimental Protocols

### Pharmacokinetic Study Protocol

A typical pharmacokinetic study for **lomefloxacin** involves the following steps:



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Caption: Workflow for a **lomefloxacin** pharmacokinetic study.

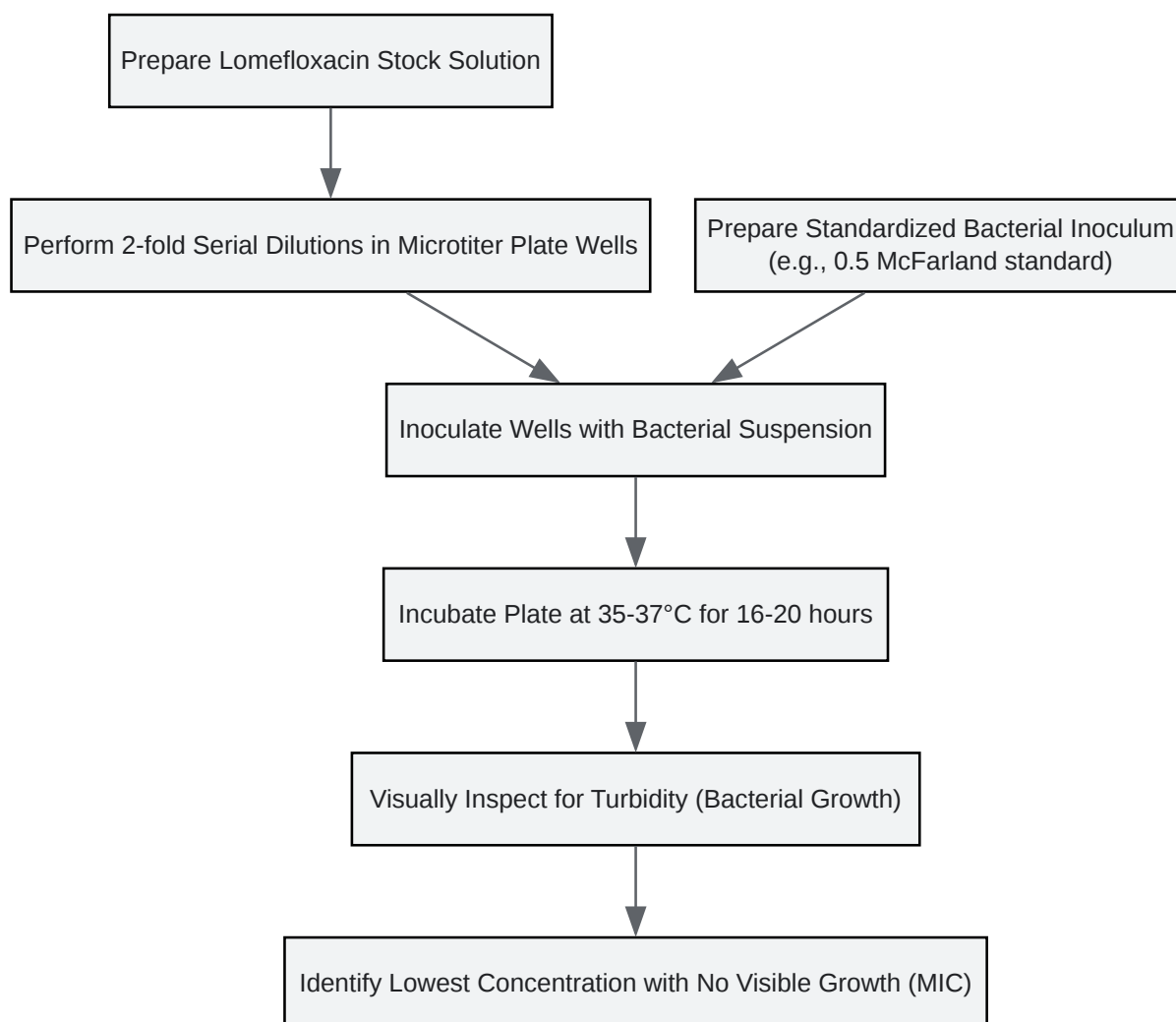
Detailed Methodology:

- **Subject Enrollment:** Recruit a cohort of healthy volunteers or a specific patient population. Obtain informed consent from all participants.
- **Dosing:** Following an overnight fast, administer a single oral dose of **lomefloxacin** (e.g., 400 mg).
- **Sample Collection:** Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Collect urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).
- **Sample Processing:** Centrifuge blood samples to separate plasma, which is then stored at -20°C or below until analysis. Measure and record the volume of each urine fraction and store an aliquot under similar conditions.
- **Bioanalysis:** Determine the concentration of **lomefloxacin** in plasma and urine samples using a validated high-performance liquid chromatography (HPLC) method with fluorescence or UV detection.
- **Pharmacokinetic Analysis:** Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

## Minimum Inhibitory Concentration (MIC) Determination Protocol

The broth microdilution method is a standard procedure for determining the MIC of **lomefloxacin**.





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